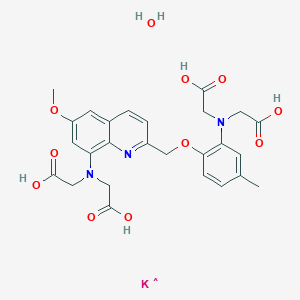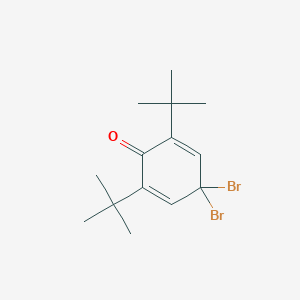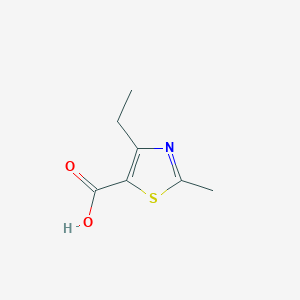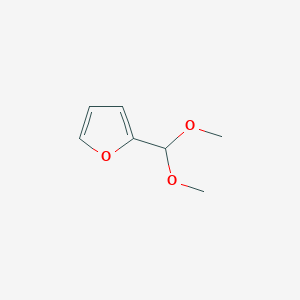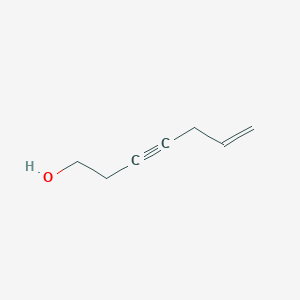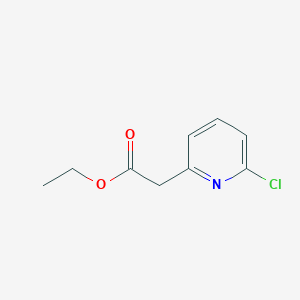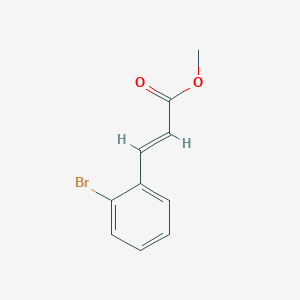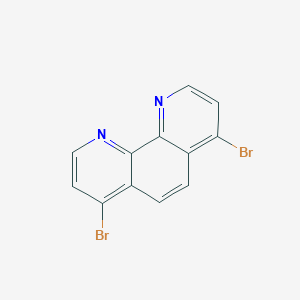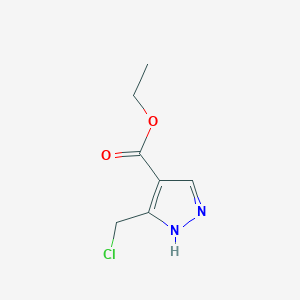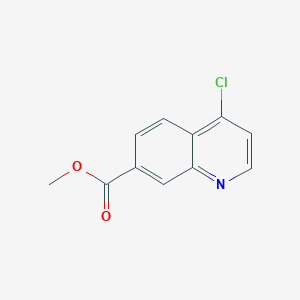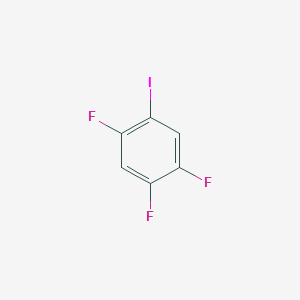![molecular formula C14H19N3O B179129 1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1023-87-6](/img/structure/B179129.png)
1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one is an organic compound with the molecular formula C13H17N3O. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a triazaspirodecane core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the condensation of 4-methylphenylhydrazine with cyclohexanone, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Uniqueness
1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure and the presence of the 4-methylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
1023-87-6 |
|---|---|
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H19N3O/c1-11-2-4-12(5-3-11)17-10-16-13(18)14(17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,18) |
Clave InChI |
FKTLPANFGXXTMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
SMILES canónico |
CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
Sinónimos |
1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


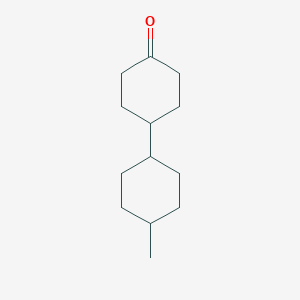
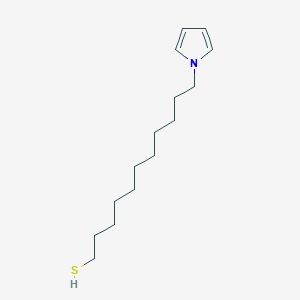
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
